1-(3-methylpyridin-2-yl)-1H-pyrazol-3-amine
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Overview
Description
1-(3-methylpyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylpyridin-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 3-methylpyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylpyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: N-oxides of the pyrazole and pyridine rings.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Alkylated or acylated derivatives of the pyridine ring.
Scientific Research Applications
1-(3-methylpyridin-2-yl)-1H-pyrazol-3-amine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a scaffold for designing new drugs, particularly for targeting enzymes and receptors in the treatment of diseases like tuberculosis.
Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-methylpyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-methylpyridin-2-yl)-1H-indole: Similar in structure but with an indole ring instead of a pyrazole ring.
1-(3-methylpyridin-2-yl)acetone: Features a ketone group instead of a pyrazole ring.
Uniqueness
1-(3-methylpyridin-2-yl)-1H-pyrazol-3-amine is unique due to its combination of pyridine and pyrazole rings, which imparts distinct chemical reactivity and potential biological activity. This dual-ring structure allows for versatile modifications and applications in various fields.
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(3-methylpyridin-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-7-3-2-5-11-9(7)13-6-4-8(10)12-13/h2-6H,1H3,(H2,10,12) |
InChI Key |
QRMZSADZJSHTTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N2C=CC(=N2)N |
Origin of Product |
United States |
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